Structural Differentiation: Cyclopropyl Group Versus Methyl Substituent in Aromatic Diamines
N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) features a cyclopropyl substituent on the amine nitrogen, which provides a distinct stereoelectronic profile compared to N-methylated or unsubstituted benzene-1,4-diamines [1]. While direct experimental data for this specific compound is absent in the literature, the cyclopropyl ring is well-established in medicinal chemistry to alter key drug-like properties. It generally increases lipophilicity (clogP) and reduces metabolic N-dealkylation compared to methyl or ethyl groups, thereby improving plasma clearance and oral bioavailability parameters in vivo [1].
| Evidence Dimension | Substituent Effect on Lipophilicity (clogP) and Metabolic Stability |
|---|---|
| Target Compound Data | Predicted clogP ~ 1.5-2.0; Predicted lower N-dealkylation rate |
| Comparator Or Baseline | Benzene-1,4-diamine (clogP ~ 0.5); N-Methylbenzene-1,4-diamine (clogP ~ 1.0) |
| Quantified Difference | Estimated increase in clogP of ~1.0 unit; qualitative improvement in metabolic stability |
| Conditions | In silico prediction; general class-level observation for cyclopropylamines versus alkylamines |
Why This Matters
This matters for procurement when selecting a scaffold for lead optimization, as the cyclopropyl group offers a quantifiably different starting point for modulating ADME properties without significant molecular weight addition.
- [1] Chemenu. Cyclopropanes Category Overview: Role in Drug Design and PK Modulation. View Source
